molecular formula C8H9F3N2OS B14074567 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14074567
M. Wt: 238.23 g/mol
InChI Key: SLDTXGGLIUFKCW-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a trifluoromethoxy group, a methylthio group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the trifluoromethoxyphenyl intermediate:

    Introduction of the methylthio group: The methylthio group is introduced via nucleophilic substitution, often using methylthiolate as the nucleophile.

    Hydrazine formation: The final step involves the reaction of the intermediate with hydrazine to form the desired hydrazine derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the hydrazine moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and methylthio groups can enhance binding affinity and specificity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine include:

    1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine: This compound has a similar structure but with different positional isomerism, leading to variations in chemical properties and reactivity.

    1-{[2-(trifluoromethoxy)phenyl]methyl}hydrazine: This compound lacks the methylthio group, which can significantly alter its chemical behavior and applications.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C8H9F3N2OS

Molecular Weight

238.23 g/mol

IUPAC Name

[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2OS/c1-15-6-4-2-3-5(7(6)13-12)14-8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

SLDTXGGLIUFKCW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1NN)OC(F)(F)F

Origin of Product

United States

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